molecular formula C21H28N2O3 B12674843 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- CAS No. 105639-08-5

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl-

Cat. No.: B12674843
CAS No.: 105639-08-5
M. Wt: 356.5 g/mol
InChI Key: APTWZLHUHMDJPS-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes an isoxazole ring, a dihydro-2-oxazolyl group, and a phenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Dihydro-2-oxazolyl Group: This step involves the reaction of an appropriate precursor with an oxazoline derivative under controlled conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoxazole ring.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced forms of the isoxazole and phenoxy groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other compounds in the isoxazole family with different substituents.

    Oxazoline Derivatives: Compounds containing the oxazoline ring with various functional groups.

    Phenoxy Derivatives: Compounds with phenoxy groups attached to different core structures.

Uniqueness

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-(1-methylethyl)phenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

105639-08-5

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-propan-2-ylphenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C21H28N2O3/c1-15(2)19-14-17(21-22-10-12-25-21)8-9-20(19)24-11-6-4-5-7-18-13-16(3)23-26-18/h8-9,13-15H,4-7,10-12H2,1-3H3

InChI Key

APTWZLHUHMDJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(C)C

Origin of Product

United States

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